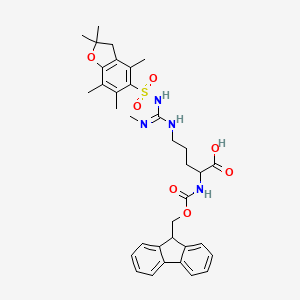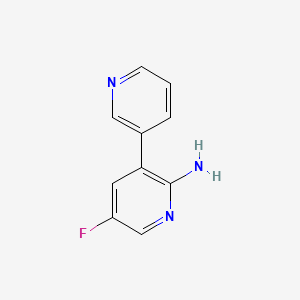![molecular formula C25H17BF4O B12831190 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate CAS No. 35096-76-5](/img/structure/B12831190.png)
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of chromenium salts, which are characterized by their aromatic ring systems and positive charge on the chromenium ion. The tetrafluoroborate anion serves as a counterion to balance the charge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the reaction of 2,4-diphenylbenzaldehyde with a suitable chromene precursor in the presence of a strong acid like sulfuric acid or hydrochloric acid. The reaction mixture is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenium ion to a chromene derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted chromenium salts, chromene derivatives, and quinone compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the development of advanced materials, including organic semiconductors and nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate involves its interaction with molecular targets through its aromatic and chromenium ion structures. The compound can intercalate into DNA, disrupt cellular processes, and generate reactive oxygen species, leading to its biological effects. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diphenylbenzo[1,2-d4,5-d′]bisthiazole (DPBBT): Known for its nonlinear optical properties.
2-(2,6-Diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate: Used in the synthesis of N-heterocyclic carbenes.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Researched for use in photovoltaics and as fluorescent sensors.
Uniqueness
2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate is unique due to its specific chromenium ion structure, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Propiedades
Número CAS |
35096-76-5 |
|---|---|
Fórmula molecular |
C25H17BF4O |
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
2,4-diphenylbenzo[h]chromen-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H17O.BF4/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;2-1(3,4)5/h1-17H;/q+1;-1 |
Clave InChI |
YJWKVSMSSDKNQY-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


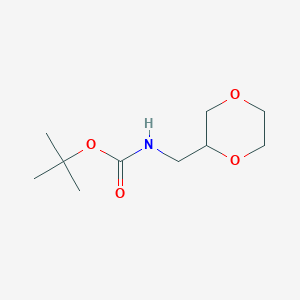
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
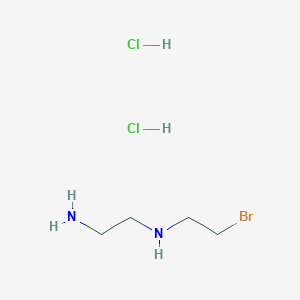
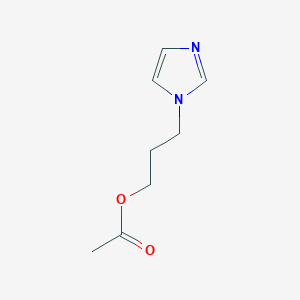
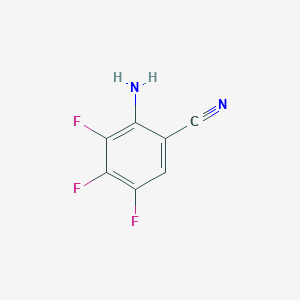
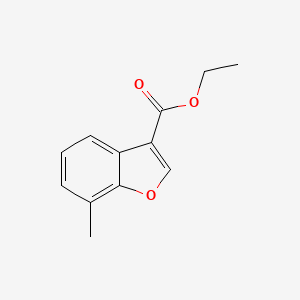


![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)


